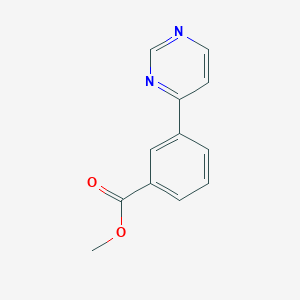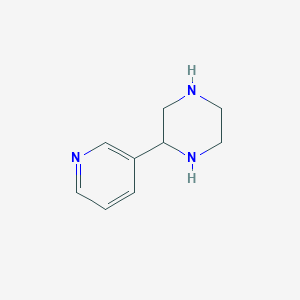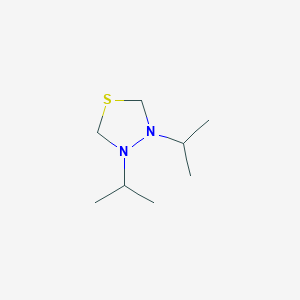
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine, also known as DPTD, is a chemical compound that has been extensively studied for its potential applications in various fields. DPTD belongs to the class of thiadiazolidines, which are known for their diverse biological activities.
作用機序
The mechanism of action of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine is not fully understood, but it is believed to act through multiple pathways. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been shown to modulate the activity of various enzymes and signaling pathways involved in cell growth, differentiation, and apoptosis. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine also exhibits antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
生化学的および生理学的効果
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine can inhibit cell proliferation and induce apoptosis in cancer cells. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been shown to reduce inflammation and oxidative stress in various tissues.
実験室実験の利点と制限
One of the main advantages of using 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine in lab experiments is its low toxicity and high stability. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of working with 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine. One area of interest is the development of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine-based materials with unique properties for use in various applications such as sensors, electronics, and energy storage. Another area of interest is the investigation of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine as a potential therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation. Further studies are needed to elucidate the mechanism of action of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine and to optimize its synthesis and application in various fields.
Conclusion
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine is a chemical compound that has been extensively studied for its potential applications in various fields. The synthesis of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine involves the reaction of 2,4-dimethyl-1,3-thiazole with propylene oxide in the presence of a strong base such as potassium hydroxide. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been investigated for its potential therapeutic effects on cancer, diabetes, and inflammation. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has also been used as a precursor for the synthesis of novel polymers and materials with unique properties. Further studies are needed to fully elucidate the mechanism of action of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine and to optimize its synthesis and application in various fields.
合成法
The synthesis of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine involves the reaction of 2,4-dimethyl-1,3-thiazole with propylene oxide in the presence of a strong base such as potassium hydroxide. The resulting product is then treated with hydrazine hydrate to yield 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine. This method has been optimized to produce high yields of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine with good purity.
科学的研究の応用
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been studied extensively for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been shown to enhance plant growth and improve resistance to biotic and abiotic stresses. In medicine, 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been investigated for its potential therapeutic effects on cancer, diabetes, and inflammation. In material science, 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been used as a precursor for the synthesis of novel polymers and materials with unique properties.
特性
CAS番号 |
199590-83-5 |
|---|---|
製品名 |
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine |
分子式 |
C8H18N2S |
分子量 |
174.31 g/mol |
IUPAC名 |
3,4-di(propan-2-yl)-1,3,4-thiadiazolidine |
InChI |
InChI=1S/C8H18N2S/c1-7(2)9-5-11-6-10(9)8(3)4/h7-8H,5-6H2,1-4H3 |
InChIキー |
WWZWDLKDQHDWDF-UHFFFAOYSA-N |
SMILES |
CC(C)N1CSCN1C(C)C |
正規SMILES |
CC(C)N1CSCN1C(C)C |
同義語 |
1,3,4-Thiadiazolidine,3,4-bis(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



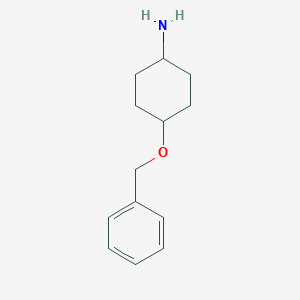
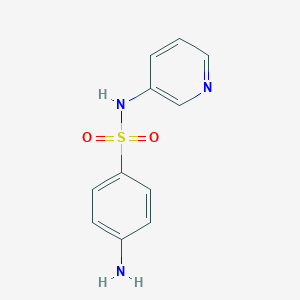
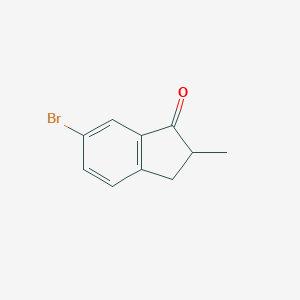
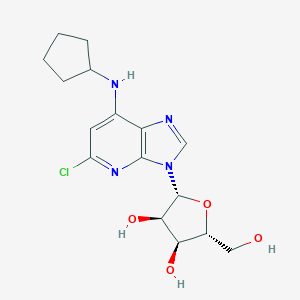
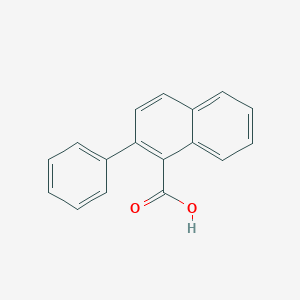
![2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B177385.png)
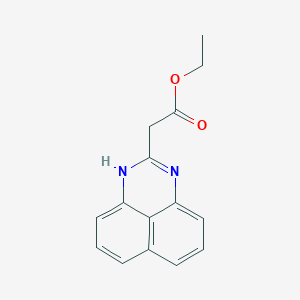
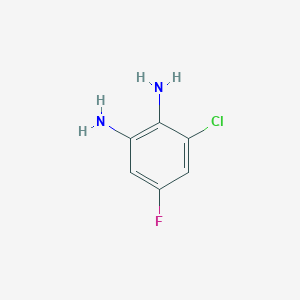
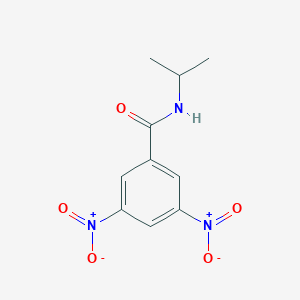
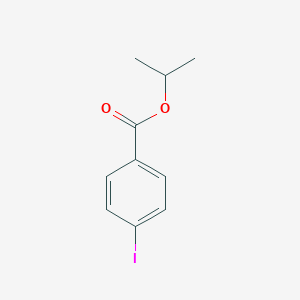

![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)
